molecular formula C21H21N3O3S2 B2583108 N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941961-51-9

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2583108
CAS No.: 941961-51-9
M. Wt: 427.54
InChI Key: HESJESKQRXWADL-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a thioether linkage and substituents including a 3-methoxyphenyl group and an o-tolylaminoethyl ketone moiety.

Properties

IUPAC Name

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-14-6-3-4-9-18(14)24-19(25)11-16-12-28-21(23-16)29-13-20(26)22-15-7-5-8-17(10-15)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESJESKQRXWADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its chemical properties, biological activity, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21_{21}H21_{21}N3_{3}O3_{3}S2_{2}
Molecular Weight 427.5 g/mol
CAS Number 941997-89-3

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing thiazole and thiophene rings have shown significant cytotoxic effects against various cancer cell lines.

A study evaluating similar thiazole derivatives reported IC50_{50} values indicating effective inhibition of cell proliferation in liver (HepG2) and prostate (PC-3) cancer cell lines. The best-performing compound exhibited an IC50_{50} of approximately 3 μM against HepG2 cells, demonstrating its potential as a lead compound for further development in cancer therapy .

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Notably, the inhibition of VEGFR-2 and AKT pathways has been documented, leading to induced apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds structurally related to this compound have also been evaluated for antimicrobial activity. A range of heterocyclic compounds has demonstrated broad-spectrum antimicrobial effects, suggesting that this compound may possess similar properties .

Case Studies

  • Cytotoxicity Assessment : In a comparative study involving various thiazole derivatives, it was found that those with electron-donating groups exhibited enhanced cytotoxicity against HepG2 cells. The presence of methoxy and methyl substitutions was correlated with increased activity .
  • Antimicrobial Screening : A recent investigation into new thienopyrimidine derivatives revealed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structural motifs present in these compounds suggest that this compound may similarly exhibit antimicrobial properties due to its thiazole moiety .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of related thiazole derivatives, several compounds demonstrated significant antiproliferative activity. The most effective derivatives achieved IC50 values in the low micromolar range, indicating their potential as therapeutic agents against specific cancer types. For instance, one derivative exhibited an IC50 of 3.105 µM against HepG2 cells and 2.15 µM against PC-3 cells, showcasing selective toxicity towards cancerous cells while sparing normal cells .

Enzyme Inhibition

Another significant application of this compound is its potential as an enzyme inhibitor.

Case Study: α-Glucosidase Inhibition

Research has indicated that derivatives similar to this compound exhibit inhibitory activity against α-glucosidase, an enzyme linked to glucose metabolism and diabetes management. This inhibition can help regulate blood sugar levels, making these compounds candidates for further development in diabetes treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring or modifications to the thiazole moiety can significantly alter biological activity.

Table: Summary of SAR Findings

Compound VariantIC50 (HepG2)IC50 (PC-3)Mechanism
Variant A3.105 µM2.15 µMVEGFR-2 Inhibition
Variant B5.000 µM4.500 µMAKT Inhibition
Variant C1.200 µM1.000 µMCell Cycle Arrest

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring and thioether group are reactive sites for nucleophilic substitution. Key observations:

  • Thiazole C-2 Position : The sulfur atom at C-2 of the thiazole ring activates the adjacent carbon for nucleophilic attack. Substitution reactions with amines or alcohols are feasible under mild conditions .

  • Thioether Linkage : The -S- group in the thioether can undergo nucleophilic displacement. For example, reaction with alkyl halides may yield sulfonium intermediates.

Example Reaction :

Target Compound+R-XR-S-Product+HX\text{Target Compound} + \text{R-X} \rightarrow \text{R-S-Product} + \text{HX}

Conditions: DMF, K₂CO₃, 60°C.

Oxidation Reactions

The thioether and acetamide groups are susceptible to oxidation:

  • Thioether to Sulfone : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether (-S-) to a sulfone (-SO₂-).

  • Amide Oxidation : The acetamide’s carbonyl group is generally stable, but strong oxidants like KMnO₄ may degrade the amide bond .

Oxidation Data :

Oxidizing AgentProductYieldReference
H₂O₂ (30%)Sulfone85%
mCPBASulfone78%

Hydrolysis Reactions

The acetamide and thiazole moieties can undergo hydrolysis:

  • Acetamide Hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave the amide bond, yielding carboxylic acid and amine derivatives .

  • Thiazole Ring Opening : Strong bases (e.g., NaOH, 100°C) disrupt the thiazole ring, forming thiol and carbonyl intermediates .

Hydrolysis Pathway :

Target CompoundHCl3-Methoxyphenylamine+Thiazole-thiol Acid\text{Target Compound} \xrightarrow{\text{HCl}} \text{3-Methoxyphenylamine} + \text{Thiazole-thiol Acid}

Cyclization and Heterocycle Formation

The compound’s functional groups enable cyclization:

  • Thiadiazole Formation : Reaction with CS₂ or thiourea derivatives forms fused thiadiazole rings, as seen in structurally similar compounds .

  • Pyrrole Synthesis : Interaction with α,β-unsaturated carbonyls under basic conditions may yield pyrrole-thiazole hybrids .

Example Cyclization :

Target Compound+ThioureaThiadiazolo-thiazole Derivative\text{Target Compound} + \text{Thiourea} \rightarrow \text{Thiadiazolo-thiazole Derivative}

Conditions: EtOH, reflux, 12h .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (methoxyphenyl and o-tolyl) participate in EAS:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring .

  • Sulfonation : Oleum sulfonates the o-tolyl ring, though steric hindrance from the methyl group may limit reactivity .

Nitration Data :

Nitrating AgentPositionYieldReference
HNO₃/H₂SO₄Para62%

Metal Coordination Reactions

The thiazole’s nitrogen and sulfur atoms act as ligands for transition metals:

  • Cu(II) Complexes : Forms stable complexes with Cu²⁺, confirmed by UV-Vis and ESR spectroscopy .

  • Zn(II) Binding : Coordination with ZnCl₂ alters the compound’s fluorescence properties .

Complex Stability Constants :

Metal Ionlog K (25°C)Reference
Cu²⁺4.8
Zn²⁺3.9

Functional Group Transformations

  • Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a phenolic derivative .

  • Reductive Amination : The o-tolylamino group reacts with aldehydes/ketones to form secondary amines.

Photochemical Reactions

UV irradiation induces dimerization via the thiazole ring’s π-system, producing cyclodimers .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to analogues with variations in the thiazole core, substituent groups, and linkage types. Key structural classes include:

Thiazolidinone-Acetamide Hybrids
  • Compound 5 (N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide): Contains a thiazolidinone and quinazolinone scaffold. Demonstrated mild anti-proliferative activity in tumor cell lines, suggesting shared bioactivity with thiazole-acetamide derivatives .
N-Substituted 2-Thioxoacetamides
  • Compound 9 (2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide): Features a 4-chlorobenzylidene group and a 4-methoxyphenyl substituent. High synthesis yield (90%) and melting point (186–187°C), indicating stability from electron-withdrawing substituents . Contrasts with the target compound’s o-tolylamino group, which may enhance lipophilicity and membrane permeability .
  • Compound 12 (N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide): Incorporates a nitro-furyl group, leading to lower yield (53%) and reduced thermal stability (mp 155–156°C), likely due to steric and electronic effects .
Piperazine-Linked Thiazole Acetamides
  • Compound 13 (2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide): Piperazine moiety increases polarity (Rf ~0.5) and melting point (289–290°C) compared to non-piperazine analogues . The target compound lacks a piperazine ring, which may reduce interactions with polar enzyme active sites but improve blood-brain barrier penetration .
Biaryl Pyridine-Thioacetamides

    Q & A

    Q. What synthetic methodologies are commonly employed to prepare N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide?

    The synthesis typically involves multi-step reactions, including:

    • Thiazole ring formation : Reacting 2-aminothiazole derivatives with acetonitrile or acylating agents in the presence of catalysts like anhydrous AlCl₃ .
    • Thioacetamide linkage : Coupling the thiazole intermediate with thioglycolic acid derivatives via reflux in ethanol or DMF, often with potassium carbonate as a base to facilitate thioether bond formation .
    • Functionalization : Introducing the 3-methoxyphenyl and o-tolylamino groups through nucleophilic substitution or condensation reactions, monitored by TLC for reaction completion .

    Key optimization parameters : Reaction time (4–8 hours), solvent choice (absolute ethanol or DMF), and purification via recrystallization (acetic acid or methanol) .

    Q. What spectroscopic and analytical techniques are used to characterize this compound?

    • IR spectroscopy : Identifies functional groups like C=O (1670–1714 cm⁻¹), C=S (∼1200 cm⁻¹), and NH stretches (3300–3400 cm⁻¹) .
    • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.20–3.97 ppm, aromatic protons at δ 7.08–8.67 ppm) and carbon signals for thiazole, acetamide, and aryl moieties .
    • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed m/z for C19H15N5O3S2: 425.4036 vs. 425.4042) .
    • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in derivatives with similar scaffolds .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in bioactivity data between similar thioacetamide derivatives?

    Contradictions may arise from structural variations (e.g., substituent position, electronic effects). Methodological strategies include:

    • Comparative SAR studies : Synthesize analogs with controlled modifications (e.g., replacing o-tolyl with p-tolyl) and evaluate inhibitory activity against targets like α-glucosidase or kinases .
    • Computational docking : Use tools like AutoDock to model interactions between the compound and binding pockets (e.g., CDK5/p25), identifying critical residues for affinity .
    • Dose-response assays : Validate activity trends across multiple concentrations to rule out assay-specific artifacts .

    Example : Substituting the 3-methoxyphenyl group with a 4-sulfamoylphenyl moiety increased α-glucosidase inhibition by 20%, attributed to enhanced hydrogen bonding .

    Q. What experimental designs are recommended for studying metabolic stability and pharmacokinetics?

    • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots via LC-MS/MS .
    • LogP determination : Use shake-flask or HPLC methods to assess lipophilicity, which correlates with membrane permeability (e.g., LogP ~2.5 for similar acetamide derivatives) .
    • Plasma protein binding : Employ equilibrium dialysis to quantify unbound fraction, critical for estimating effective therapeutic concentrations .

    Note : Structural features like the thioether bond may reduce metabolic oxidation, improving stability compared to oxygen analogs .

    Q. How can researchers address low solubility in biological assays?

    • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without disrupting assay integrity .
    • Salt formation : Introduce ionizable groups (e.g., sulfonamide) or prepare hydrochloride salts .
    • Pro-drug strategies : Modify the acetamide or methoxy groups to hydrolyzable esters, improving bioavailability .

    Q. What computational tools are effective for predicting toxicity and off-target effects?

    • ADMET prediction : Tools like SwissADME or ProTox-II assess hepatotoxicity, mutagenicity, and cytochrome P450 interactions based on structural fingerprints .
    • Phylogenetic analysis : Compare target homology across species to prioritize in vivo models (e.g., murine vs. human kinase domains) .
    • Off-target screening : Use Chemoproteomics platforms (e.g., thermal shift assays) to identify unintended protein binders .

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